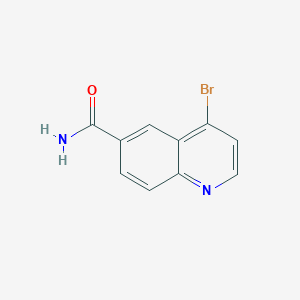

4-Bromoquinoline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

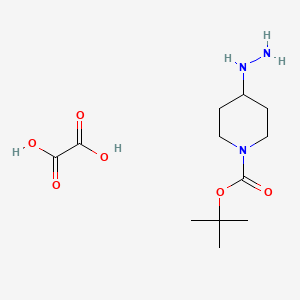

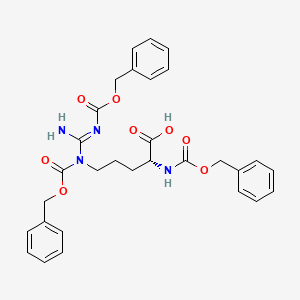

4-Bromoquinoline-6-carboxamide is a chemical compound with the molecular formula C10H7BrN2O . It has a molecular weight of 251.08 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline and its analogues, including 4-Bromoquinoline-6-carboxamide, has been a subject of interest in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, FriedländerAplicaciones Científicas De Investigación

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : A series of quinoline-8-carboxamides, closely related to 4-Bromoquinoline-6-carboxamide, was designed to inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design with therapeutic activities in various conditions. The study found that certain substitutions in these compounds increased their potency as PARP-1 inhibitors (Lord et al., 2009).

Synthesis of Quinoline Derivatives : Research on the general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which can include structures similar to 4-Bromoquinoline-6-carboxamide, demonstrated the utility of 4-haloquinoline intermediates in the synthesis of diverse quinoline compounds (Outt et al., 1998).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Potentiation : Sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to 4-Bromoquinoline-6-carboxamide, have been identified as potential correctors for defective gating of the DeltaF508-CFTR chloride channel, significant in cystic fibrosis (Suen et al., 2006).

Cholinesterase Inhibitors and Ca Channel Antagonists : The synthesis and biological evaluation of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and carbohydrazides, structurally related to 4-Bromoquinoline-6-carboxamide, showed potential as cholinesterase inhibitors and calcium channel antagonists, which can have implications in neurological and cardiovascular conditions (Tomassoli et al., 2011).

Antibacterial Activity : Novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, akin to 4-Bromoquinoline-6-carboxamide, were synthesized and exhibited antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus, suggesting their potential use in antimicrobial therapies (Shivaraj et al., 2013).

Mecanismo De Acción

Target of Action

4-Bromoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic compound that plays a major role in the field of medicinal chemistry . . Quinoline and its derivatives are known to have versatile applications in synthetic organic chemistry and are vital scaffolds for leads in drug discovery .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biological and pharmaceutical activities , but the exact pathways and downstream effects of 4-Bromoquinoline-6-carboxamide require further investigation.

Propiedades

IUPAC Name |

4-bromoquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWULJHKDWAWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)